REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:3]=[C:4]([CH:7]=[C:8]([CH3:18])[C:9]=1[O:10][CH2:11][C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1)C=O.ClC1C=CC=C(C(OO)=[O:27])C=1.C(=O)(O)[O-].[Na+].S(=O)(O)[O-].[Na+].[OH-].[K+]>ClCCl.CO.O>[CH3:1][C:2]1[CH:3]=[C:4]([OH:27])[CH:7]=[C:8]([CH3:18])[C:9]=1[O:10][CH2:11][C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1 |f:2.3,4.5,6.7|
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Name
|
|
Quantity
|
18 g
|
Type
|
reactant
|
Smiles
|
CC=1C=C(C=O)C=C(C1OCC1=CC=CC=C1)C
|
Name
|
|
Quantity
|
17.1 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC(=CC=C1)C(=O)OO
|
Name
|
|
Quantity
|
600 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
S([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
12.6 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
225 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 16 hours
|
Duration
|
16 h
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (magnesium sulfate)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
leaving 15.2 g of a turbid oil
|
Type
|
CUSTOM
|
Details
|
After 18 hours the methanol is removed on a rotary evaporator
|
Duration
|
18 h
|
Type
|
ADDITION
|
Details
|
the residual aqueous solution is diluted with 200 mL of water
|
Type
|
EXTRACTION
|
Details
|
back-extracted with 150 mL of diethyl ether
|
Type
|
CUSTOM
|
Details
|
the product is isolated with diethyl ether
|
Type
|
WASH
|
Details
|
The diethyl ether solution is washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (magnesium sulfate)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1C=C(C=C(C1OCC1=CC=CC=C1)C)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.1 g | |
YIELD: CALCULATEDPERCENTYIELD | 47.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |